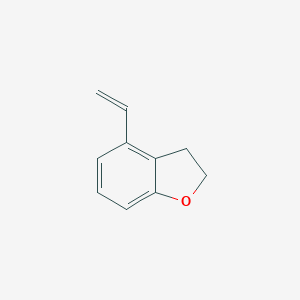

4-Vinyl-2,3-dihydrobenzofuran

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Vinyl-2,3-dihydrobenzofuran and related compounds often involves innovative methods that allow for efficient and selective formation of the desired structures. For instance, the [3 + 2] coupling of quinone monoacetals with vinyl ethers catalyzed by tetrabutylammonium triflate offers a regiocontrolled synthesis of 2-oxygenated dihydrobenzofurans, highlighting a new activation method of the acetal moiety under acid-free conditions (Tohru Kamitanaka et al., 2021). Similarly, metal-free coupling reactions between 2-vinylphenols and carboxylic acids have been developed, using Bu4NI as a catalyst and t-BuOOH as an oxidant, to synthesize 3-acyloxy-2,3-dihydrobenzofurans, demonstrating a simple methodology under metal-free conditions with high atom economy (Jijun Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Vinyl-2,3-dihydrobenzofuran derivatives is crucial for their chemical behavior and properties. Synthesis approaches, such as the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade, play a significant role in constructing the 2-vinylbenzofuran framework, indicating the complexity and versatility of these molecules (Jie‐Ping Wan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-Vinyl-2,3-dihydrobenzofuran derivatives are diverse. For example, palladium-catalyzed reactions with nucleophiles demonstrate the versatility of 2-vinyl-2,3-dihydrobenzofurans in synthesizing phenols where nucleophiles are incorporated into the butenyl moiety, showcasing their reactivity and potential for functional group modifications (Takahiro Hosokawa et al., 1986).

Physical Properties Analysis

The physical properties of 4-Vinyl-2,3-dihydrobenzofuran derivatives, such as their solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's applicability in various fields, including materials science and pharmaceuticals. However, specific studies detailing these properties were not identified in the current research summary.

Chemical Properties Analysis

The chemical properties of 4-Vinyl-2,3-dihydrobenzofuran, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photoluminescence, are crucial for understanding its behavior in chemical reactions and potential applications. For instance, the photoluminescent properties of conjugated aryl–vinyl systems based on 4-Vinyl-2,3-dihydrobenzofuran derivatives highlight their potential in optical materials and sensors, displaying high fluorescence quantum yields (M. Bosiak et al., 2013).

Wissenschaftliche Forschungsanwendungen

Application 1: Stereo-Complementary Epoxidation

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : The research focuses on the stereo-complementary epoxidation of 4-Vinyl-2,3-dihydrobenzofuran using mutants of Sestya with enhanced stability and enantioselectivity . This compound is an intermediate of Tasimelteon, a drug used to treat certain sleep disorders .

- Methods of Application or Experimental Procedures : The robustness of SeStyA, a styrene monooxygenase from Streptomyces exfoliatus, was improved using a consensus-based approach. This led to the identification of several beneficial mutations with enhanced thermostability or enantioselectivity in the epoxidation of 4-vinyl-2,3-dihydrobenzofuran .

- Results or Outcomes : The mutants M6R and M5S were selected to catalyze respectively the ®- and (S)-epoxidation of 4-vinyl-2,3-dihydrobenzofuran, generating both enantiomers with 99% ee. The inactivation half-life of M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively. Both can catalyze the complete epoxidation of 20 mM substrate within 2 to 3 h, a significant improvement from the 20% conversion of the wild-type .

Application 2: Antiviral Activity

- Scientific Field : Pharmacology .

- Summary of the Application : Benzofuran derivatives, including 4-Vinyl-2,3-dihydrobenzofuran, have been found to exhibit antiviral activity . One such derivative was found in Eupatorium adenophorum .

- Methods of Application or Experimental Procedures : The antiviral effects of the benzofuran derivative were tested against RSV LONG and A2 strains . The cytotoxicity of the compound was also evaluated using a 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay .

- Results or Outcomes : The benzofuran derivative exhibited antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Application 3: Inhibitor of Fungi, Bacteria, and Virus Protein

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : The research focuses on the use of 2,3-dihydrobenzofurans (DHB), including 4-Vinyl-2,3-dihydrobenzofuran, as inhibitors of fungi, bacteria, and virus protein . These compounds have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .

- Methods of Application or Experimental Procedures : The study explores 2,3-dihydrobenzofurans (DHB) in comparison to selected some derivatives drugs by using molecular docking and molecular dynamics, as well as ADMET studies . For estimation of molecular docking, six pathogens, such as Aspergillus niger, Candida albicans, Escherichia coli, Salmonella typhi, Influenza, and Hepatitis C, were chosen due to close biological studies .

Safety And Hazards

Zukünftige Richtungen

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.

For a more detailed analysis, please refer to the original sources .

Eigenschaften

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinyl-2,3-dihydrobenzofuran | |

CAS RN |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

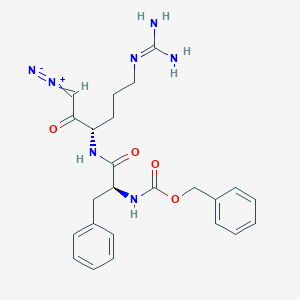

Synthesis routes and methods

Procedure details

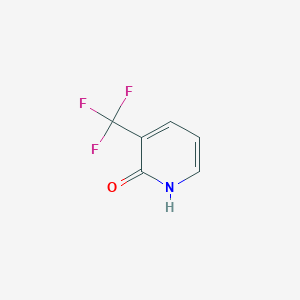

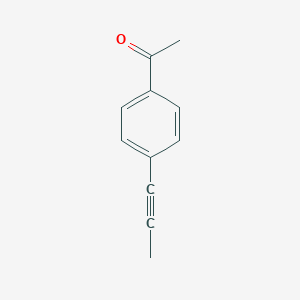

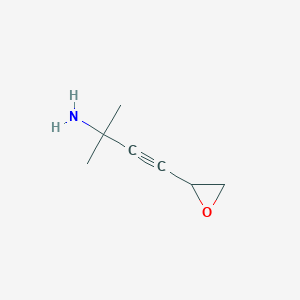

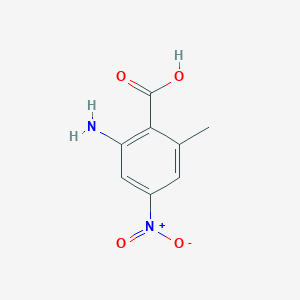

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)